molecular formula C15H8F3N3O4 B14234663 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole CAS No. 539797-05-2

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole

Katalognummer: B14234663
CAS-Nummer: 539797-05-2
Molekulargewicht: 351.24 g/mol
InChI-Schlüssel: DEDIBPRJGAOTTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole is a complex organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group and two nitro groups attached to a phenyl ring, which is further connected to an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(trifluoromethyl)aniline to introduce the nitro groups, followed by a cyclization reaction to form the indole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Wirkmechanismus

The mechanism of action of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole is unique due to its indole moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Eigenschaften

CAS-Nummer

539797-05-2

Molekularformel

C15H8F3N3O4

Molekulargewicht

351.24 g/mol

IUPAC-Name

3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-indole

InChI

InChI=1S/C15H8F3N3O4/c16-15(17,18)8-5-12(20(22)23)14(13(6-8)21(24)25)10-7-19-11-4-2-1-3-9(10)11/h1-7,19H

InChI-Schlüssel

DEDIBPRJGAOTTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.